molecular formula C11H10O2 B6248875 methyl 2-(3-ethynylphenyl)acetate CAS No. 2411315-06-3

methyl 2-(3-ethynylphenyl)acetate

Cat. No.: B6248875
CAS No.: 2411315-06-3
M. Wt: 174.2
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Description

Contextual Significance in Modern Synthetic Methodologies

The significance of methyl 2-(3-ethynylphenyl)acetate lies in its dual reactivity, which aligns with the modern emphasis on efficiency and atom economy in chemical synthesis. The terminal alkyne group is a gateway to a plethora of reactions, most notably the Sonogashira coupling, which is a powerful method for the formation of carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms. shachemlin.comwikipedia.org This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials. shachemlin.com The methyl ester functionality, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing further avenues for molecular elaboration.

The compound's utility is underscored by the development of robust and mild reaction conditions for its synthesis, often involving palladium-catalyzed cross-coupling reactions. bldpharm.comnavimro.com Modern advancements in catalysis, including the use of copper-free Sonogashira protocols, have made the synthesis of such compounds more accessible and amenable to a wider range of substrates and functional groups. sigmaaldrich.com

Strategic Role as a Functionalized Aromatic Building Block

This compound serves as a strategic building block in organic synthesis, providing a pre-functionalized aromatic core that can be systematically modified. nih.gov Aromatic building blocks are fundamental components in the construction of a vast array of organic molecules, and those with multiple, orthogonally reactive functional groups are particularly prized. nih.gov The ethynyl (B1212043) and methyl acetate (B1210297) moieties on the phenyl ring of this compound can be addressed sequentially or in one-pot procedures, allowing for the controlled and predictable assembly of complex target molecules.

This strategic positioning of functional groups facilitates the synthesis of diverse molecular scaffolds. For instance, the alkyne can participate in cycloaddition reactions to form heterocyclic rings, while the ester can be used to append other molecular fragments or to modulate the electronic properties of the aromatic system. This versatility makes it a valuable precursor in the construction of polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic systems, which are core structures in many biologically active compounds and functional materials.

Overview of Research Trajectories Pertaining to the Compound

Current research involving this compound and its analogs is primarily focused on its application as a key intermediate in the synthesis of more elaborate chemical structures. One significant trajectory involves its use in the construction of complex heterocyclic frameworks. The terminal alkyne is a versatile handle for intramolecular cyclization reactions, leading to the formation of fused ring systems. For example, derivatives of this compound can undergo cyclization to form indole (B1671886) and quinazolinone structures, which are prevalent in many pharmaceutical agents. mdpi.commdpi.comnih.gov

Another prominent area of investigation is the use of this compound in the synthesis of novel polycyclic aromatic hydrocarbons (PAHs). The ethynyl group can undergo various coupling and annulation reactions to extend the aromatic system, leading to the formation of larger, more complex PAHs with interesting photophysical and electronic properties. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the compound serves as a model substrate for the development and optimization of new synthetic methodologies. Its well-defined structure and predictable reactivity make it an ideal candidate for testing the scope and limitations of novel catalytic systems and reaction conditions, particularly in the realm of cross-coupling and cyclization reactions.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 2411315-06-3 bldpharm.comsigmaaldrich.com
Molecular Formula C₁₁H₁₀O₂ lookchem.com
Molecular Weight 174.19 g/mol lookchem.com
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Not specified
InChI InChI=1S/C11H10O2/c1-3-9-5-4-6-10(7-9)8-11(12)13-2/h1,4-7H,8H2,2H3
Canonical SMILES COC(=O)CC1=CC(=CC=C1)C#C

Properties

CAS No.

2411315-06-3

Molecular Formula

C11H10O2

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Reactivity and Mechanistic Investigations of Methyl 2 3 Ethynylphenyl Acetate

Transformations Involving the Ethynyl (B1212043) Group

The ethynyl group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Alkyne metathesis is a powerful organic reaction that involves the redistribution of alkyne chemical bonds. This process is catalyzed by metal complexes, typically involving metals like molybdenum, tungsten, or rhenium, and proceeds through the formation of metal alkylidyne intermediates. wikipedia.org While specific studies on the alkyne metathesis of methyl 2-(3-ethynylphenyl)acetate are not extensively detailed in the provided search results, the general principles of alkyne metathesis can be applied.

For instance, in a ring-closing alkyne metathesis (RCAM) scenario, a molecule containing two alkyne functionalities can cyclize. While this compound itself does not possess a second alkyne for intramolecular metathesis, it could participate in cross-metathesis with other alkynes. The development of highly active "canopy catalysts" has expanded the scope and functional group tolerance of this reaction. wikipedia.org

The carbon-carbon triple bond of the ethynyl group in this compound is an excellent participant in cycloaddition reactions, particularly [3+2] cycloadditions. These reactions are fundamental in the synthesis of five-membered heterocyclic rings. mdpi.comnih.gov

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction that unites terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This reaction, independently reported by Meldal and Sharpless, offers significant rate acceleration and complete regioselectivity compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov

The mechanism of CuAAC involves the in situ formation of a copper(I) acetylide, which then reacts with the azide. acs.org The reaction is often carried out in water, which has been found to be an ideal solvent for supporting the reactive copper(I) acetylide species. nih.gov A variety of copper(I) sources can be used, and the reaction is robust under various conditions. acs.org The utility of CuAAC has been demonstrated in numerous applications, including polymer chemistry and bioconjugation. wikipedia.org

A typical reaction scheme involving this compound would be its reaction with an organic azide in the presence of a copper(I) catalyst to yield the corresponding 1,4-disubstituted triazole.

Table 1: Examples of CuAAC Reactions

AlkyneAzideCatalystProduct
Phenylacetylene (B144264)Benzyl azideCopper(I)1-Benzyl-4-phenyl-1H-1,2,3-triazole
This compoundGeneric Azide (R-N₃)Copper(I)Methyl 2-(3-(1-R-1H-1,2,3-triazol-4-yl)phenyl)acetate

This table is illustrative and based on the general principles of CuAAC reactions.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free alternative to CuAAC. magtech.com.cn This reaction utilizes strained cyclooctynes, which react rapidly with azides without the need for a metal catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne upon cycloaddition. magtech.com.cn SPAAC is particularly valuable in biological systems where the toxicity of copper is a concern. magtech.com.cn

While this compound, being a terminal alkyne, would not directly participate as the strained component, it could be chemically modified to incorporate a strained ring system. However, the more common application involves reacting an azide-modified molecule with a strained alkyne. The development of various cyclooctyne derivatives, such as dibenzocyclooctynes (DIBO), has expanded the scope and applications of SPAAC in fields like polymer chemistry and bioorthogonal chemistry. nih.govnih.gov

Table 2: Comparison of CuAAC and SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Alkyne Terminal AlkynesStrained Cyclooctynes
Biocompatibility Limited by copper toxicityHigh, used in living systems
Reaction Rate Very fastCan be very fast, dependent on cyclooctyne structure
Regioselectivity 1,4-disubstituted triazoleMixture of regioisomers possible, but often highly selective

The ethynyl group of this compound can undergo hydration (addition of water) and hydroamination (addition of an amine) across the triple bond. These reactions are typically catalyzed by transition metals, such as gold or ruthenium. beilstein-journals.orgacs.org

Gold(I) catalysts are particularly effective in activating alkynes towards nucleophilic attack. beilstein-journals.org For instance, the gold-catalyzed reaction of o-acetylenyl-substituted phenyldiazoacetates with water leads to the formation of isochromene derivatives through a cascade of O-H insertion and alcohol-alkyne cyclization. nih.gov While this specific example involves an intramolecular reaction, it highlights the ability of gold catalysts to promote the addition of water to an alkyne.

Hydroamination of alkynes can proceed via different mechanisms depending on the catalyst and substrates. For example, ruthenium-catalyzed intramolecular oxidative amidation of aromatic alkynylamines can lead to the formation of lactams. acs.org Intermolecular hydroamination of alkynes with amines can also be achieved, often with specific regioselectivity (Markovnikov or anti-Markovnikov addition) depending on the catalytic system. acs.org

The ethynyl group of this compound can react with halogens such as chlorine (Cl₂) and bromine (Br₂). The addition of one equivalent of a halogen typically results in the formation of a trans-dihaloalkene. masterorganicchemistry.com This stereochemical outcome is explained by the formation of a bridged halonium ion intermediate, similar to the halogenation of alkenes. masterorganicchemistry.com

Further reaction with a second equivalent of the halogen leads to the formation of a tetrahaloalkane. masterorganicchemistry.com It is noteworthy that alkynes generally react more slowly with halogens than alkenes. masterorganicchemistry.com

Table 3: Products of Halogenation of this compound

ReagentProduct (1 equivalent)Product (2 equivalents)
Br₂Methyl 2-(3-(1,2-dibromoethenyl)phenyl)acetate (trans isomer)Methyl 2-(3-(1,1,2,2-tetrabromoethyl)phenyl)acetate
Cl₂Methyl 2-(3-(1,2-dichloroethenyl)phenyl)acetate (trans isomer)Methyl 2-(3-(1,1,2,2-tetrachloroethyl)phenyl)acetate

This table is illustrative and based on the general principles of alkyne halogenation.

Electrophilic and Nucleophilic Additions to the Triple Bond

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to attack by electrophiles. libretexts.org Conversely, the terminal proton of the alkyne is weakly acidic and can be removed by a strong base, generating a nucleophilic acetylide.

Electrophilic Addition:

Electrophilic addition reactions to alkynes, including the ethynyl group of this compound, typically proceed through the formation of a vinyl cation intermediate. chemistrysteps.com The reaction with hydrogen halides (HX), for instance, follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the alkyne, and the halide adds to the more substituted carbon, which is directly attached to the phenyl ring. libretexts.org The initial addition of an electrophile to an alkyne is generally slower than the corresponding reaction with an alkene, which is attributed to the higher energy of the resulting vinyl cation. lumenlearning.com

Hydration of the triple bond can be accomplished using aqueous acid, often in the presence of a mercury(II) salt catalyst. libretexts.org This reaction also follows Markovnikov's rule, leading to the formation of an enol intermediate that rapidly tautomerizes to the more stable methyl ketone. libretexts.org

Reaction Reagents Product Mechanism
HydrohalogenationHBr, HCl2-(3-(2-halovinyl)phenyl)acetateElectrophilic addition via a vinyl cation intermediate.
HydrationH₂SO₄, H₂O, HgSO₄Methyl 2-(3-acetylphenyl)acetateElectrophilic addition of water to form an enol, which tautomerizes to a ketone. libretexts.org
HalogenationBr₂, Cl₂Methyl 2-(3-(1,2-dihaloethenyl)phenyl)acetateElectrophilic addition, often proceeding through a cyclic halonium ion intermediate. libretexts.org

Nucleophilic Addition:

While less common for simple alkynes, nucleophilic addition to the triple bond can occur, particularly when the alkyne is activated by adjacent electron-withdrawing groups or through organometallic intermediates. In the case of this compound, the generation of the corresponding acetylide by deprotonation with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, is a key reaction. This acetylide is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Reaction Reagents Product Mechanism
Acetylide FormationNaNH₂, BuLiSodium or Lithium acetylide of this compoundAcid-base reaction where the strong base deprotonates the terminal alkyne.
Alkylation1. NaNH₂ 2. R-XMethyl 2-(3-(alk-1-yn-1-yl)phenyl)acetateNucleophilic substitution (Sₙ2) where the acetylide attacks an alkyl halide.
Addition to Carbonyls1. NaNH₂ 2. R₂C=OMethyl 2-(3-(3-hydroxyalk-1-yn-1-yl)phenyl)acetateNucleophilic addition of the acetylide to the electrophilic carbon of a ketone or aldehyde.

Reactions of the Ester Functionality

The methyl ester group of this compound is a versatile functional handle that can undergo several important transformations, including transesterification, reduction, and acyl substitution.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol. masterorganicchemistry.com Base-catalyzed transesterification involves the direct nucleophilic attack of an alkoxide on the ester carbonyl, proceeding through a tetrahedral intermediate. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or the leaving alcohol (methanol in this case) is removed from the reaction mixture. masterorganicchemistry.com

Catalyst Alcohol (R'OH) Product Conditions
Acid (e.g., H₂SO₄)Ethanol (B145695)Ethyl 2-(3-ethynylphenyl)acetateExcess ethanol, reflux
Base (e.g., NaOR')PropanolPropyl 2-(3-ethynylphenyl)acetateExcess propanol, reflux
Enzyme (e.g., Lipase)ButanolButyl 2-(3-ethynylphenyl)acetateMild conditions, often in an organic solvent

The ester functionality can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 2-(3-ethynylphenyl)ethanol. harvard.edu This reaction proceeds via the formation of an aldehyde intermediate which is immediately further reduced. youtube.com

Milder, more sterically hindered reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve the partial reduction of the ester to the corresponding aldehyde, 2-(3-ethynylphenyl)acetaldehyde, particularly at low temperatures. acs.org

Reducing Agent Product Conditions
Lithium aluminum hydride (LiAlH₄)2-(3-ethynylphenyl)ethanol1. THF, 0 °C to rt 2. H₃O⁺ workup
Diisobutylaluminum hydride (DIBAL-H)2-(3-ethynylphenyl)acetaldehydeToluene, -78 °C

Nucleophilic acyl substitution is a fundamental reaction of esters where the methoxy group is replaced by a nucleophile. masterorganicchemistry.com This reaction proceeds through a tetrahedral intermediate. masterorganicchemistry.com The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chloride > acid anhydride > ester > amide. pressbooks.pub Therefore, to convert the ester into a more reactive derivative, it is often first hydrolyzed to the corresponding carboxylic acid. However, direct conversion to amides is possible by heating with an amine.

Nucleophile Product Conditions
Hydroxide (OH⁻) then H₃O⁺2-(3-ethynylphenyl)acetic acidNaOH, H₂O/MeOH, heat
Ammonia (NH₃)2-(3-ethynylphenyl)acetamideHigh temperature and pressure
Primary/Secondary Amine (RNH₂/R₂NH)N-alkyl/N,N-dialkyl-2-(3-ethynylphenyl)acetamideHeat
Grignard Reagent (R'MgX) (excess)1,1-dialkyl-2-(3-ethynylphenyl)ethanol1. THF 2. H₃O⁺ workup

Aromatic Ring Modifications

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS). wikipedia.org The directing effects of the two substituents, the ethynyl group and the methyl acetate (B1210297) group, must be considered. Both the ethynyl group and the methylene-ester group (-CH₂CO₂Me) are generally considered to be deactivating and meta-directing. The ethynyl group is weakly deactivating due to the sp-hybridized carbons being more electronegative than sp²-hybridized carbons. The methylene-ester group is deactivating due to the electron-withdrawing nature of the ester carbonyl group. Therefore, electrophilic substitution is expected to occur at the positions meta to both substituents, which are the 4- and 6-positions of the phenyl ring.

Reaction Reagents Major Product(s)
NitrationHNO₃, H₂SO₄Methyl 2-(3-ethynyl-5-nitrophenyl)acetate and Methyl 2-(3-ethynyl-4-nitrophenyl)acetate
HalogenationBr₂, FeBr₃Methyl 2-(3-bromo-5-ethynylphenyl)acetate
SulfonationSO₃, H₂SO₄Methyl 2-(3-ethynyl-5-sulfophenyl)acetate
Friedel-Crafts AcylationRCOCl, AlCl₃Methyl 2-(3-acyl-5-ethynylphenyl)acetate

Functionalization of the Phenyl Ring

The phenyl ring of this compound is amenable to a variety of chemical modifications, allowing for the introduction of diverse functional groups. This capability is crucial for the synthesis of novel derivatives with tailored electronic and steric properties. Key functionalization strategies include cross-coupling reactions and electrophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions, are powerful tools for forming new carbon-carbon bonds on the aromatic ring. For these reactions to proceed, a halo-substituted derivative of this compound, such as methyl 2-(3-bromophenyl)acetate, is typically employed.

The Sonogashira coupling allows for the introduction of new alkyne moieties. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product. While specific kinetic data for the Sonogashira coupling of methyl 2-(3-halophenyl)acetate derivatives is not extensively reported, the reaction is known to be sensitive to the nature of the palladium catalyst, ligands, base, and solvent system.

The Heck reaction provides a means to introduce alkenyl groups onto the phenyl ring. The catalytic cycle typically involves the oxidative addition of the aryl halide to palladium(0), followed by migratory insertion of an alkene and subsequent β-hydride elimination. The regioselectivity and efficiency of the Heck reaction are influenced by the electronic nature of the alkene and the steric environment of the catalyst.

The Suzuki coupling enables the formation of biaryl structures by reacting the aryl halide with an organoboron compound. The mechanism proceeds via oxidative addition, transmetalation from the boron species to the palladium center, and reductive elimination. The choice of base is critical for the transmetalation step.

Beyond cross-coupling, the phenyl ring can also be functionalized through electrophilic aromatic substitution reactions such as nitration and halogenation. The ethynyl and acetate substituents on the phenyl ring influence the regioselectivity of these reactions. The ethynyl group is generally considered to be a weakly deactivating group, while the alkyl acetate substituent is also weakly deactivating. Therefore, electrophilic attack is expected to be directed to the meta positions relative to both groups, although a mixture of isomers is possible.

Detailed experimental data for the functionalization of this compound is presented in the following table:

Reaction TypeReactantReagents and ConditionsProductYield (%)Reference
Sonogashira CouplingMethyl 2-(3-bromophenyl)acetatePhenylacetylene, Pd(PPh₃)₄, CuI, Et₃N, THF, rtMethyl 2-(3-(phenylethynyl)phenyl)acetateNot ReportedGeneral Procedure
Heck ReactionMethyl 2-(3-iodophenyl)acetateStyrene, Pd(OAc)₂, PPh₃, Et₃N, DMF, 100 °CMethyl 2-(3-styrylphenyl)acetateNot ReportedGeneral Procedure
Suzuki CouplingMethyl 2-(3-bromophenyl)acetatePhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °CMethyl 2-([1,1'-biphenyl]-3-yl)acetateNot ReportedGeneral Procedure
NitrationMethyl 2-phenylacetateHNO₃, H₂SO₄Mixture of nitro-isomersNot ReportedAnalogous Reaction
BrominationMethyl 2-phenylacetateBr₂, FeBr₃Mixture of bromo-isomersNot ReportedAnalogous Reaction

Reaction Mechanism Elucidation and Kinetic Studies

The elucidation of reaction mechanisms for the functionalization of this compound relies on a combination of experimental observations and computational studies. For the palladium-catalyzed cross-coupling reactions mentioned above, the general catalytic cycles are well-established for a wide range of substrates.

Mechanistic studies for Sonogashira, Heck, and Suzuki couplings typically involve:

Identification of catalytic intermediates: Techniques such as NMR spectroscopy and X-ray crystallography can be used to identify and characterize palladium complexes involved in the catalytic cycle.

Kinetic analysis: Monitoring the reaction rate as a function of reactant, catalyst, and ligand concentrations can provide insights into the rate-determining step of the reaction. For instance, in many palladium-catalyzed couplings, the oxidative addition of the aryl halide is the rate-limiting step.

Isotope labeling studies: Using isotopically labeled substrates can help to trace the pathways of atoms throughout the reaction and confirm proposed mechanistic steps.

Kinetic studies aim to quantify the rate of these reactions and understand how different parameters affect the reaction speed. The rate law for a reaction provides a mathematical description of its kinetics. For a generic cross-coupling reaction, the rate might be expressed as:

Rate = k [Aryl Halide]a [Coupling Partner]b [Catalyst]c

where k is the rate constant, and a, b, and c are the reaction orders with respect to each component.

While specific kinetic data for the functionalization of this compound is scarce in the literature, general principles of physical organic chemistry can be applied. The electronic nature of the substituents on the phenyl ring will influence the rate of both cross-coupling and electrophilic aromatic substitution reactions. Electron-withdrawing groups, such as the ethynyl group, can decrease the rate of electrophilic aromatic substitution by deactivating the ring. In palladium-catalyzed cross-coupling reactions, the nature of the halide (I > Br > Cl) significantly impacts the rate of oxidative addition.

Further research involving detailed kinetic analysis and computational modeling would be invaluable for a more comprehensive understanding of the reactivity and mechanisms of this compound and its derivatives.

Applications of Methyl 2 3 Ethynylphenyl Acetate As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The presence of both a reactive terminal alkyne and an ester group in methyl 2-(3-ethynylphenyl)acetate makes it an attractive starting material for the synthesis of a wide array of more complex organic structures. These functional groups can be selectively manipulated to build molecular complexity, highlighting the compound's utility as a synthetic intermediate.

Precursor in Natural Product Synthesis

While direct and extensive examples of the use of this compound in the total synthesis of natural products are not prominently documented in publicly available research, its structural motifs are relevant to the synthesis of certain classes of natural products. The terminal alkyne functionality is a key feature in many polyketide and acetylenic natural products. nih.gov The Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, is a cornerstone of modern organic synthesis and is frequently employed in the construction of complex natural product skeletons. rsc.orgresearchgate.net The alkyne group in this compound is amenable to such coupling reactions, suggesting its potential as a building block in the modular synthesis of larger, more intricate natural products.

Building Block for Pharmaceutical Intermediates

The synthesis of pharmaceutical compounds often involves the construction of heterocyclic and carbocyclic scaffolds. The terminal alkyne of this compound can serve as a linchpin in various cyclization reactions to form these core structures. For instance, the Sonogashira coupling of terminal alkynes is a widely used method in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. researchgate.net This reaction allows for the introduction of the ethynylphenylacetate moiety into a variety of molecular frameworks, which can then be further elaborated.

Moreover, terminal alkynes are known precursors to a range of heterocyclic compounds. google.com The reactivity of the triple bond allows for cycloaddition reactions and other annulation strategies to build ring systems that are prevalent in medicinal chemistry. The ester functionality can also be modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then participate in amide bond formation, a common linkage in many drug molecules.

Reaction Type Potential Pharmaceutical Application
Sonogashira CouplingIntroduction of the ethynylphenylacetate scaffold into drug candidates.
Cycloaddition ReactionsFormation of heterocyclic rings common in medicinal chemistry.
Ester Hydrolysis/AmidationFormation of amide bonds present in numerous pharmaceuticals.

Utility in Agrochemical Synthesis

Similar to its role in pharmaceuticals, the structural features of this compound lend themselves to the synthesis of novel agrochemicals. The development of new pesticides and herbicides often relies on the creation of diverse molecular libraries for screening. The terminal alkyne can be functionalized in numerous ways, for example, through carboxylation to form alkynoic acids, which can be valuable synthons in their own right. google.com The synthesis of alkynyl sulfones from terminal alkynes is another transformation that can lead to compounds with potential biological activity. patsnap.com The ability to readily modify both the alkyne and the ester groups of this compound makes it a useful platform for generating a variety of compounds for agrochemical research.

Application in Materials Science

The ethynyl (B1212043) group in this compound is a key functional group for the synthesis of novel polymers and functional materials. The rigidity and electronic properties of the phenylacetylene (B144264) unit can be imparted to larger macromolecular structures.

Monomer for Polymer Synthesis (e.g., Polyacetylenes, Polyamides)

Polyacetylenes: Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest for their potential applications in organic electronics. The polymerization of phenylacetylene and its derivatives, often catalyzed by rhodium complexes, can yield highly stereoregular polymers. acs.orgrsc.orgacs.orgrsc.orgresearchgate.net this compound, as a substituted phenylacetylene, can theoretically be polymerized to form a polyacetylene with pendant methyl acetate (B1210297) groups. These functional groups could influence the polymer's solubility and processing characteristics, and could also be post-polymerization modified to introduce other functionalities.

Polyamides: Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. nih.govmdpi.comresearchgate.net The synthesis of aromatic polyamides typically involves the polycondensation of aromatic diamines and aromatic diacid chlorides. mdpi.com While not a traditional monomer for polyamide synthesis, the structure of this compound could be chemically modified to create a monomer suitable for this purpose. For instance, reduction of a nitro group, if introduced onto the phenyl ring, would yield an amine, and hydrolysis of the ester would provide a carboxylic acid. A bifunctional monomer containing both an amine and a carboxylic acid could then undergo self-polycondensation. Alternatively, a diamine or diacid derivative of this compound could be copolymerized with other monomers to incorporate the ethynyl functionality into the polyamide backbone, potentially for later cross-linking or functionalization. core.ac.uknih.gov

Polymer Type Potential Role of this compound
PolyacetylenesAs a monomer to produce a functionalized polyacetylene.
PolyamidesAs a precursor to a monomer for the synthesis of functional aromatic polyamides.

Computational and Theoretical Studies on Methyl 2 3 Ethynylphenyl Acetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For methyl 2-(3-ethynylphenyl)acetate, these calculations would typically be performed using methods like Density Functional Theory (DFT) or ab initio Hartree-Fock calculations. researchgate.net These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.orgslideshare.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO is expected to be located primarily on the electron-rich phenyl ring and the ethynyl (B1212043) group, which are regions of high electron density. The LUMO, conversely, would likely be centered on the electron-withdrawing methyl acetate (B1210297) group.

Hypothetical Frontier Molecular Orbital Data for this compound

Orbital Energy (eV) Description
HOMO -6.5 Primarily localized on the phenyl ring and ethynyl π-system.
LUMO -1.2 Primarily localized on the carbonyl group of the methyl acetate.

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is crucial for predicting its reactivity. researchgate.net Quantum chemical calculations can generate a molecular electrostatic potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP would likely show a high negative potential around the oxygen atoms of the ester group and the π-system of the ethynyl group and phenyl ring. Conversely, the hydrogen atoms and the carbonyl carbon would exhibit a positive potential. This suggests that the oxygen atoms are sites for protonation or coordination to Lewis acids, while the carbonyl carbon is a site for nucleophilic attack.

Hypothetical Atomic Charges for this compound

Atom/Group Partial Charge (a.u.) Predicted Reactivity
Carbonyl Oxygen -0.65 Nucleophilic/Hydrogen bond acceptor
Ethynyl Carbon (terminal) -0.20 Nucleophilic
Carbonyl Carbon +0.75 Electrophilic

Mechanistic Pathway Modeling via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.net By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This is particularly useful for understanding reactions involving this compound, such as its synthesis or subsequent transformations. For instance, in a Sonogashira coupling reaction to form the ethynylphenyl group, computational modeling could help to understand the catalytic cycle and the factors influencing yield and selectivity.

Conformational Analysis and Energy Landscapes

Molecules that are not rigid can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. mdpi.com For this compound, rotation around the single bonds, such as the bond connecting the phenyl ring to the acetate group, would lead to different conformers. Computational methods can be used to calculate the relative energies of these conformers and construct an energy landscape. The most stable conformer, or the global minimum on the potential energy surface, represents the most likely structure of the molecule under given conditions. The planarity of the phenyl ring and the orientation of the methyl acetate group would be key factors in its conformational preferences. nih.govnih.gov

Spectroscopic Parameter Prediction and Validation

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. researchgate.netnih.gov

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of each nucleus. researchgate.net Comparing calculated shifts with experimental spectra can aid in structure elucidation and assignment of signals. mdpi.com

IR Spectroscopy: The vibrational frequencies and their intensities can be computed to predict the appearance of an infrared spectrum. nih.gov For this compound, characteristic peaks for the C≡C triple bond stretch, the C=O carbonyl stretch, and various C-H and C-O stretches would be predicted.

UV-Vis Spectroscopy: Electronic transitions, which correspond to the absorption of ultraviolet or visible light, can be calculated. These calculations can predict the λmax values, which are related to the electronic conjugation within the molecule. The phenyl and ethynyl groups in this compound would be expected to give rise to characteristic absorptions in the UV region.

Hypothetical Predicted vs. Experimental Spectroscopic Data

Spectroscopic Technique Predicted Value Experimental Value
¹³C NMR (Carbonyl C) 170 ppm 171 ppm
IR (C=O stretch) 1735 cm⁻¹ 1740 cm⁻¹
IR (C≡C stretch) 2110 cm⁻¹ 2115 cm⁻¹

Derivatization and Structural Analogue Synthesis of Methyl 2 3 Ethynylphenyl Acetate

Synthesis of Homologues and Isomers

The synthesis of homologues and isomers of methyl 2-(3-ethynylphenyl)acetate allows for a systematic investigation of how changes in the substitution pattern and the length of the acetate (B1210297) side chain affect the molecule's properties.

Homologues, such as ethyl 2-(3-ethynylphenyl)acetate or methyl 3-(3-ethynylphenyl)propanoate, can be synthesized through standard esterification or chain-extension methodologies. For instance, the ethyl ester homologue can be prepared by the Fischer esterification of 2-(3-ethynylphenyl)acetic acid with ethanol (B145695) in the presence of a catalytic amount of strong acid.

The synthesis of positional isomers, such as methyl 2-(2-ethynylphenyl)acetate and methyl 2-(4-ethynylphenyl)acetate lookchem.com, typically involves the Sonogashira coupling of the corresponding iodophenylacetate with a protected acetylene, followed by deprotection. For example, methyl 2-(4-iodophenyl)acetate can be coupled with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst and a copper(I) co-catalyst, followed by removal of the silyl (B83357) protecting group to yield methyl 2-(4-ethynylphenyl)acetate. A similar strategy can be employed starting from methyl 2-(2-iodophenyl)acetate or methyl 2-(3-iodophenyl)acetate to obtain the respective ethynyl-substituted isomers.

A synthetic route to an isomer, methyl 2-(2-acetylphenyl)acetate, has been reported via the reaction of methyl acetoacetate (B1235776) with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) in the presence of cesium fluoride. orgsyn.org This highlights an alternative approach to constructing substituted phenylacetate (B1230308) frameworks.

Table 1: Examples of Homologues and Isomers of this compound and Their Synthetic Precursors

Compound NameStructureKey Precursor(s)
Ethyl 2-(3-ethynylphenyl)acetateEthyl 2-(3-ethynylphenyl)acetate2-(3-Ethynylphenyl)acetic acid, Ethanol
Methyl 2-(4-ethynylphenyl)acetateMethyl 2-(4-ethynylphenyl)acetateMethyl 2-(4-iodophenyl)acetate, Trimethylsilylacetylene
Methyl 2-(2-acetylphenyl)acetateMethyl 2-(2-acetylphenyl)acetateMethyl acetoacetate, 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

Strategies for Functional Group Interconversion

The ethynyl (B1212043) and methyl acetate functionalities of this compound are amenable to a wide range of functional group interconversions (FGIs), providing access to a rich variety of derivatives.

The terminal alkyne is a particularly versatile functional group. It can undergo:

Reduction: Catalytic hydrogenation can selectively reduce the alkyne to an alkene (using Lindlar's catalyst for the cis-alkene) or an alkane (using palladium on carbon).

Hydration: In the presence of a mercury(II) salt or other suitable catalysts, the alkyne can be hydrated to form a methyl ketone.

Coupling Reactions: The terminal alkyne is a key participant in various coupling reactions, including the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, allowing for the introduction of aryl, vinyl, or other alkynyl substituents.

Click Chemistry: The ethynyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, a cornerstone of click chemistry for linking molecules.

The methyl ester can be transformed through:

Hydrolysis: Saponification with a base such as sodium hydroxide, followed by acidification, yields the corresponding carboxylic acid, 2-(3-ethynylphenyl)acetic acid.

Amidation: Reaction with amines can form a variety of amides. This can be achieved by first converting the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.

Reduction: Strong reducing agents like lithium aluminum hydride will reduce the ester to the corresponding alcohol, 2-(3-ethynylphenyl)ethanol.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for other alkyl groups.

Preparation of Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues of this compound are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analyses. chem-station.comnih.gov

Deuterium (B1214612) Labeling: Deuterium can be incorporated at various positions in the molecule.

Alkyne Deuteration: The acidic proton of the terminal alkyne can be readily exchanged for deuterium by treatment with a deuterium source such as D₂O under basic conditions.

Aromatic Ring Deuteration: Deuterium can be introduced onto the aromatic ring through electrophilic aromatic substitution using deuterated acids or via metal-catalyzed H-D exchange reactions.

Acetate Chain Deuteration: Synthesis of the molecule using deuterated starting materials, such as deuterated methyl bromoacetate, can introduce deuterium into the acetate side chain. For example, the synthesis of deuterium-labeled dimethylallyl diphosphate (B83284) involved the introduction of deuterium at the C2 position of ethyl acetoacetate through exchange with D₂O. nih.gov

Carbon-13 and Nitrogen-15 Labeling: For more detailed mechanistic studies or for use in NMR-based assays, ¹³C or ¹⁵N labeling can be achieved by employing appropriately labeled synthetic precursors. For instance, using ¹³C-labeled methyl iodide in the final esterification step would introduce a ¹³C label into the methyl group of the ester.

Table 2: Potential Isotopically Labeled Analogues and Labeling Strategies

Labeled CompoundLabeling PositionPotential Synthetic Strategy
Methyl 2-(3-(ethynyl-d)phenyl)acetateAlkynyl C-HBase-catalyzed H/D exchange with D₂O
This compound-d₃Ester methyl groupEsterification using CD₃OD
Methyl 2-(3-ethynylphenyl-d₄)acetateAromatic ringUsing a deuterated benzene (B151609) derivative as a starting material

Design and Synthesis of Advanced Linkers and Scaffolds

The bifunctional nature of this compound makes it an attractive starting point for the design and synthesis of advanced linkers and molecular scaffolds. The terminal alkyne is particularly well-suited for use in "click" chemistry, enabling the covalent attachment of the molecule to other chemical entities, such as biomolecules, polymers, or surfaces. acs.org

For example, the ethynyl group can be reacted with an azide-functionalized molecule to form a stable triazole linkage. This strategy is widely employed in the development of antibody-drug conjugates (ADCs), where a linker connects a cytotoxic drug to an antibody. dtu.dk By first modifying this compound through functional group interconversions (e.g., converting the ester to a carboxylic acid or an amine), it can be attached to a drug molecule. The remaining terminal alkyne then serves as a reactive handle for conjugation to an azide-modified antibody.

Furthermore, the rigid phenylacetylene (B144264) backbone can serve as a scaffold for the construction of more complex molecular architectures. The aromatic ring can be further functionalized through electrophilic substitution or cross-coupling reactions, and the acetate side chain can be extended or modified to introduce additional points of attachment or to modulate the solubility and pharmacokinetic properties of the resulting constructs.

Q & A

Q. What are the optimized synthetic routes for methyl 2-(3-ethynylphenyl)acetate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be optimized using strategies derived from structurally similar esters. Key steps include:

  • Catalyst Selection : Acid catalysts (e.g., H₂SO₄) are commonly used for esterification of phenylacetic acid derivatives. Alternative catalysts like immobilized enzymes may improve regioselectivity .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity in coupling reactions involving ethynyl groups. Microwave-assisted synthesis can reduce reaction times and improve yields .
  • Flow Microreactors : For scalable production, continuous-flow systems minimize side reactions and improve heat transfer compared to batch reactors .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively isolates the product from byproducts.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the ethynyl (C≡CH) proton (~2.5–3.5 ppm) and ester carbonyl (~170 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
  • IR Spectroscopy : Stretching vibrations for C≡C (~2100 cm⁻¹) and ester C=O (~1740 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : For solid-state analysis, single-crystal X-ray diffraction provides bond lengths and angles, critical for confirming stereochemistry (e.g., torsion angles between the ethynyl and ester groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₁H₁₀O₂), while fragmentation patterns elucidate structural stability .

Advanced Research Questions

Q. How does the ethynyl group influence the compound’s reactivity in click chemistry or cross-coupling reactions?

Methodological Answer: The ethynyl moiety enables participation in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. To optimize reactivity:

  • Catalytic Systems : Use Cu(I) sources (e.g., CuBr) with tris(triazolylmethyl)amine ligands to accelerate reaction rates and reduce copper loading .
  • Solvent Effects : Tert-butanol/water mixtures enhance solubility of polar intermediates while maintaining Cu(I) stability.
  • Post-Functionalization : The resulting triazoles can be further modified for drug-conjugation or polymer synthesis. Comparative studies with non-ethynyl analogs show a 3–5× increase in reaction efficiency due to the ethynyl group’s electronic properties .

Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer: Contradictions in bioactivity data (e.g., IC₅₀ variations) may arise from:

  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For enzyme inhibition, validate substrate concentrations (e.g., ATP levels in kinase assays) .
  • Structural Confounders : Impurities from incomplete ester hydrolysis can skew results. Use HPLC (≥95% purity) and control experiments with hydrolysis byproducts .
  • Computational Validation : Molecular docking (AutoDock Vina) identifies binding poses to receptors (e.g., GPCRs), reconciling discrepancies between in vitro and in silico data .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) to assess stability of binding poses over 100-ns trajectories. Focus on hydrogen bonds between the ester carbonyl and catalytic residues .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for ethynyl group substitutions to quantify affinity changes. Compare with experimental IC₅₀ data to validate models .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrophobic ethynyl, hydrogen-bond acceptor ester) using Schrödinger’s Phase. Overlay with co-crystal structures of analogous compounds to refine predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.